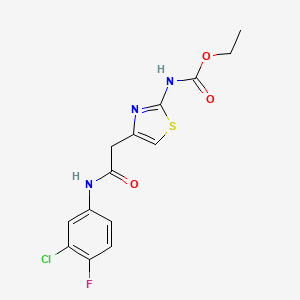

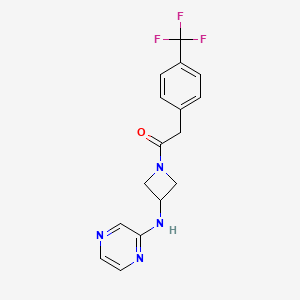

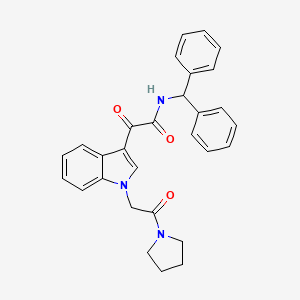

1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide" is a structurally complex molecule that may be related to the field of cannabinoid receptor ligands and crystallography. Although the exact compound is not described in the provided papers, similar structures are discussed. For instance, analogues of CB2 cannabinoid ligands with chlorophenyl and piperidinyl components have been synthesized and evaluated for their affinity to cannabinoid receptors, as seen in the first paper . The second paper discusses a crystal structure involving chlorophenyl and piperidinyl substituents, which are also present in the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves creating analogues of known CB2 ligands, which suggests that the synthesis of the compound might involve similar strategies. The paper on tricyclic pyrazoles describes the synthesis of analogues with chlorophenyl and piperidinyl components, which could provide insights into the potential synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through crystallography. The second paper provides details on the dihedral angles between the benzene ring and piperidine rings in a related compound, which could be relevant when considering the molecular geometry of the compound . The orientation of these rings and the presence of intermolecular hydrogen bonds are crucial for understanding the three-dimensional conformation and potential interactions of the molecule.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound, they do provide a context for the types of reactions that similar compounds might undergo. The cannabinoid receptor affinity suggests that the compound may interact with biological systems through receptor-ligand binding, which could involve specific chemical reactions or transformations within the body .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the related structures discussed in the papers. For example, the presence of a chlorophenyl group could influence the compound's lipophilicity, while the piperidinyl group might affect its basicity. The crystal structure analysis indicates that intermolecular hydrogen bonding could play a role in the compound's solubility and crystal formation .

Applications De Recherche Scientifique

Cytochrome P450 Isoform Inhibition

One significant application of structurally related compounds is in the inhibition of Cytochrome P450 (CYP) isoforms, which play a pivotal role in drug metabolism. Chemical inhibitors specific to CYP isoforms are crucial for understanding drug interactions and metabolism pathways. For instance, compounds such as 1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide could potentially be designed to modulate the activity of specific CYP enzymes, thereby serving as tools for studying metabolism-based drug-drug interactions (DDIs) and predicting potential DDIs in clinical settings (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Ligands for D2-like Receptors

Another research domain focuses on the synthesis and evaluation of ligands for D2-like receptors, emphasizing the role of arylalkyl substituents in enhancing the potency and selectivity of these ligands. Arylcycloalkylamines, including those with structural similarities to the compound , are studied for their potential therapeutic applications in treating neuropsychiatric disorders. These findings underline the importance of exploring different pharmacophoric groups to improve the therapeutic profiles of compounds targeting D2-like receptors (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).

Cannabinoid CB1 Receptor Antagonism

Research has also investigated the role of cannabinoid CB1 receptor antagonists in treating nicotine dependence, suggesting a new therapeutic avenue for smoking cessation. Compounds structurally related to 1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide could provide insights into the mechanisms by which CB1 antagonism affects nicotine addiction and relapse, potentially leading to new treatments for tobacco use disorder (Foll, Forget, Aubin, & Goldberg, 2008).

Anti-Tubercular Activity

Furthermore, modifications to the structure of compounds like the one in focus have demonstrated significant anti-tubercular activity against various strains of mycobacteria. This research emphasizes the potential of structurally similar compounds in the design and development of new anti-tubercular agents, highlighting the importance of structural modifications for enhancing microbial activity (Asif, 2014).

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27ClN4O/c25-21-7-5-20(6-8-21)24(11-1-2-12-24)23(30)28-17-18-9-14-29(15-10-18)22-19(16-26)4-3-13-27-22/h3-8,13,18H,1-2,9-12,14-15,17H2,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLKECYRKNSMRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C4=C(C=CC=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/no-structure.png)

![[2-(Tert-butylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2515183.png)

![4-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]benzaldehyde](/img/structure/B2515187.png)

![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2515195.png)